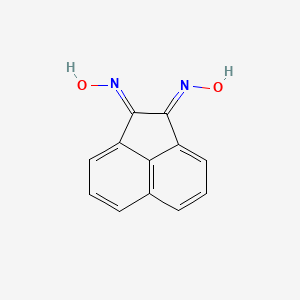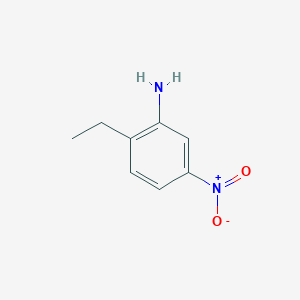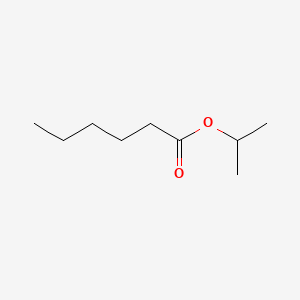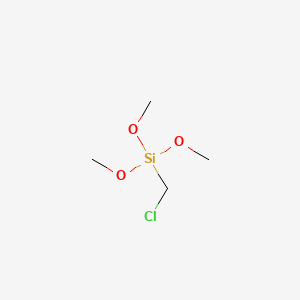
(Chlormethyl)trimethoxysilan
Übersicht
Beschreibung
(Chloromethyl)trimethoxysilane (CMTMS) is a trialkoxysilane with chloromethyl as the organofunctional group having hydrophobic characteristics . Chloromethyl is the electron withdrawing group that improves the mechanical properties of the molecule .
Synthesis Analysis
The synthesis of (Chloromethyl)trimethoxysilane includes steps such as using a wet chemical reduction method to prepare nano-copper, preparing a silicon powder-nano-copper catalyst mixture, and preparing trimethoxysilane by a fixed bed reactor . There are multiple synthesis methods of trimethoxysilane, which includes the direct synthesis of trialkoxysilane .Molecular Structure Analysis
The molecular formula of (Chloromethyl)trimethoxysilane is C4H11ClO3Si . The molecular weight is 170.67 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Trimethoxysilane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of (Chloromethyl)trimethoxysilane include a boiling point of 151 °C, a density of 1.132 g/mL at 25 °C, and a molecular weight of 170.67 .Wissenschaftliche Forschungsanwendungen
Aerogel-Entwicklung
CMTMS spielt eine wichtige Rolle bei der Entwicklung von Aerogelen, die ultraleichte Materialien mit großer Oberfläche und hervorragenden Wärmedämmeigenschaften sind . Diese Aerogel haben Anwendungen, die von Wärmedämmungen in Raumschiffen bis hin zu Absorptionsmitteln für Ölverschmutzungen reichen.
Oberflächenmodifikation von Siliziumdioxid-Nanopartikeln
Die Verbindung wird zur Oberflächenmodifikation von Siliziumdioxid-Nanopartikeln verwendet. Diese Modifikation ist entscheidend für die Herstellung von in-vitro-Antikrebs-Wirkstofffreisetzungssystemen, die Krebszellen gezielt ansteuern und die Wirkstofffreisetzungsrate kontrollieren können .
Herstellung von Antikrebs-Wirkstofffreisetzungssystemen
CMTMS-modifizierte Nanopartikel werden bei der Herstellung von Antikrebs-Wirkstofffreisetzungssystemen verwendet. Diese Systeme zielen darauf ab, Medikamente kontrolliert abzugeben, wodurch Nebenwirkungen reduziert und die Wirksamkeit von Krebsbehandlungen verbessert werden .
Herstellung von Benzimidazol-modifizierten Nanopartikeln
In der pharmazeutischen Forschung wird CMTMS zur Herstellung von 1-Methyl-1H-benzimidazol (MBI)-modifizierten Nanopartikeln verwendet. Diese modifizierten Nanopartikel haben potenzielle Anwendungen in der Wirkstoffabgabe und diagnostischen Bildgebung .
Herstellung von mesoporösen monolithischen Siliziumdioxidgelen
Die Verbindung wird auch bei der Herstellung von mesoporösen monolithischen Siliziumdioxidgelen verwendet. Diese Gele haben Anwendungen in der Chromatographie, Katalyse und als Matrizen für die kontrollierte Wirkstoffabgabe .
Hydrophobe Beschichtungen und Produkte
Aufgrund seiner hydrophoben Eigenschaften dient CMTMS als Vorläufer für hydrophobe Beschichtungen. Diese Beschichtungen werden auf verschiedene Oberflächen aufgebracht, um Wasser abzuweisen und Korrosion zu verhindern, wodurch sie im Bauwesen und in der Materialwissenschaft nützlich sind .
Verbesserung der mechanischen Eigenschaften
CMTMS enthält eine Chlormethylgruppe, die eine elektronenziehende Gruppe ist, die die mechanischen Eigenschaften von Molekülen verbessert. Diese Verbesserung ist bei der Produktion von stärkeren und haltbareren Materialien von Vorteil .
Selbstorganisation und Kontaktbedruckung
Schließlich findet CMTMS Anwendung bei Selbstorganisation und Kontaktbedruckung. Diese Techniken sind unerlässlich für die Herstellung von mikroelektronischen Bauelementen, Sensoren und anderen Anwendungen auf Nanotechnologiebasis .
Wirkmechanismus
Target of Action
(Chloromethyl)trimethoxysilane (CMTMS) is a trialkoxysilane with chloromethyl as the organofunctional group . The primary targets of CMTMS are surfaces that require enhancement or modification, such as silica nanoparticles . The chloromethyl group in CMTMS, being an electron-withdrawing group, improves the mechanical properties of the molecule .
Mode of Action
CMTMS interacts with its targets through the formation of covalent bonds. The trimethoxysilane group in CMTMS undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on the target surface to form siloxane bonds . This results in the modification or enhancement of the target surface .
Biochemical Pathways
CMTMS is involved in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The action of CMTMS results in the modification or enhancement of the target surface . For example, it can be used in the surface modification of silica nanoparticles for the fabrication of in vitro anticancer drug release systems . It can also be used in the preparation of 1-methyl-1H-benzimidazole (MBI)-modified nanoparticles .
Action Environment
The action, efficacy, and stability of CMTMS can be influenced by environmental factors such as temperature, pH, and the presence of moisture. For instance, the hydrolysis of the trimethoxysilane group in CMTMS is dependent on the presence of water . Additionally, the reaction rate can be influenced by the pH of the environment .
Vorteile Und Einschränkungen Für Laborexperimente
CTMOS has a number of advantages and limitations for laboratory experiments. One of the main advantages of CTMOS is its ability to act as a catalyst in the synthesis of various compounds, such as pharmaceuticals and other organic compounds. CTMOS is also relatively non-toxic and can be used in a variety of laboratory experiments without causing any harm to the environment.
However, CTMOS also has some limitations. It is not very stable and can decompose if exposed to heat or light. It is also not very soluble in water, which can limit its use in certain laboratory experiments. Finally, CTMOS is relatively expensive, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for CTMOS research. One potential direction is to further investigate the biochemical and physiological effects of CTMOS. Another potential direction is to develop new methods for synthesizing CTMOS, as well as new methods for using CTMOS in laboratory experiments. Additionally, further research could be done to investigate the potential applications of CTMOS in medical and pharmaceutical research. Finally, further research could be done to investigate the potential environmental impacts of CTMOS.
Safety and Hazards
(Chloromethyl)trimethoxysilane is classified as a flammable liquid (Category 2), H225 . It is advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers The paper “Trimethoxysilane Coupling Agents: Hydrolysis Kinetics by FTNIR PLS Model, Synthesis and Characterization of Fluorinated Silicone Resin” explores the hydrolysis rules of the methoxysilane coupling agents .
Biochemische Analyse
Biochemical Properties
It is known that chloromethyl is the electron withdrawing group that improves the mechanical properties of the molecule
Molecular Mechanism
It is known that it can be used in the development of aerogels and in surface modification of silica nanoparticle for the fabrication of in vitro anticancer drug release system
Eigenschaften
IUPAC Name |
chloromethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSCXQHGOVVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207987 | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5926-26-1 | |
| Record name | (Chloromethyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloromethyl-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





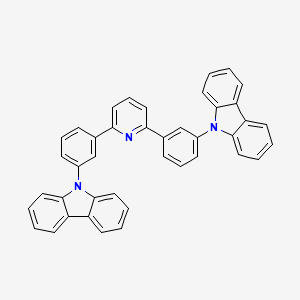
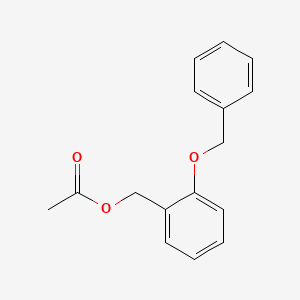

![[12]Cycloparaphenylene](/img/structure/B1661916.png)
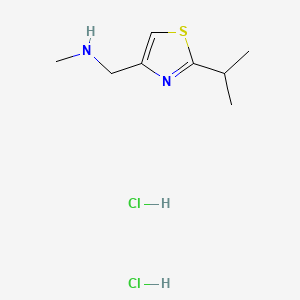
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

